N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c22-13-15(12-17-7-4-10-26-17)20(25)23-16-6-3-5-14(11-16)21-24-18-8-1-2-9-19(18)27-21/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHHKRAWHAISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C(=CC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Coupling Reaction: The benzothiazole derivative is then coupled with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the desired arylated product.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, typically using a furan precursor and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis and repair, leading to its potential anticancer activity.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:
Key Observations :
- Benzothiazole Modifications : Methyl or sulfonamide groups on benzothiazole (e.g., ) enhance solubility or target binding .
- Cyano Group: The cyano-propenamide motif (common in and the target) is associated with antimicrobial activity, likely due to electrophilic reactivity .
- Furan vs.
Physicochemical Properties
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 1424746-70-2, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivatives : The initial step often includes the synthesis of benzothiazole derivatives through methods such as diazo-coupling and Knoevenagel condensation.
- Cyclization and Functionalization : The introduction of cyano and furan groups is achieved through cyclization reactions, which enhance the compound's biological properties.
- Final Product Isolation : The final product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antimicrobial potential:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 9a | 250 | 98% |
| 12a | 100 | 99% |
These results suggest that the compound could be effective against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor activity of benzothiazole derivatives has also been a focal point in recent research. For example, in vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as A549 and HCC827:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5 | 8.76 ± 1.69 (2D) | A549 |
| 8 | 6.26 ± 0.33 (2D) | HCC827 |
These findings suggest that this compound may have significant potential as an antitumor agent .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.
Ion Channel Inhibition
Some studies have indicated that similar benzothiazole derivatives may inhibit ion channels such as Kv1.3, which plays a role in various cellular processes including cell signaling and proliferation . This inhibition could contribute to the observed antitumor effects.
In Vitro Studies
In a series of in vitro experiments, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results consistently demonstrated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to controls.
Comparative Analysis
Comparative studies with standard chemotherapeutic agents revealed that while this compound showed lower toxicity to normal cells, it retained potent activity against cancer cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
- Substitution reactions under alkaline conditions to attach the benzothiazole moiety (e.g., using 3-chloro-4-fluoronitrobenzene analogs) .
- Condensation reactions with cyanoacetic acid derivatives in the presence of condensing agents (e.g., DMF with triethylamine) to form the cyano-enamide core .
- Optimization : Reaction temperature (60–80°C), solvent polarity (polar aprotic solvents like DMF), and catalyst choice (e.g., triethylamine) are critical for minimizing side products and achieving >70% yield .
Q. How can the compound’s structural features (e.g., benzothiazole, furan, cyano groups) be characterized using spectroscopic and crystallographic methods?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are robust for refining small-molecule structures, particularly for resolving π-π stacking between aromatic rings .
- NMR : and NMR in DMSO- can confirm the presence of the furan (δ 6.3–7.5 ppm) and benzothiazole (δ 7.8–8.2 ppm) protons .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 380.05806 for analogs) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Properties :
- Density : ~1.475 g/cm³ (similar to analogs with fused aromatic systems) .
- Solubility : Limited aqueous solubility; use DMSO or ethanol for stock solutions. Stability in acidic/basic conditions requires pH-controlled environments (pH 6–8) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Approach :
- Substituent variation : Compare analogs with halogenated phenyl groups (e.g., 3,4-dichlorophenyl in furan derivatives) to assess enhanced antimicrobial or anticancer activity .
- Scaffold modification : Replace the benzothiazole with benzimidazole or thiazole rings to evaluate changes in target binding (e.g., kinase inhibition) .
- Data analysis : Use regression models to correlate electronic parameters (Hammett constants) with IC₅₀ values .
Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases, GPCRs)?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against targets like VEGF or COX-2, leveraging the furan’s π-π interactions .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of the benzothiazole moiety in hydrophobic pockets .
- QSAR models : Train on datasets of cyanoenamide derivatives to predict ADMET properties .
Q. How can contradictions in biological data (e.g., variable IC₅₀ across assays) be resolved?
- Troubleshooting :
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Redox interference : Test for false positives using ROS scavengers (e.g., NAC) due to the compound’s electrophilic cyano group .
- Comparative analysis : Cross-validate with structurally similar compounds (e.g., nitrobenzene-substituted analogs) to isolate substituent effects .
Experimental Design Considerations
Q. What controls and replicates are essential in evaluating the compound’s enzymatic inhibition?
- Design :
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) .
- Dose-response curves : 8–10 concentrations in triplicate to calculate Hill coefficients .
- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent artifacts .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
